

Application Notes and Protocols for the Crystallization of High-Purity 2-Hydroxybutanamide

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Compound of Interest

Compound Name: 2-Hydroxybutanamide

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These application notes provide detailed methodologies and protocols for obtaining high-purity **2-Hydroxybutanamide** through various crystallization techniques. Due to the limited availability of specific experimental data for **2-Hydroxybutanamide** in publicly accessible literature, the quantitative data presented in the tables are illustrative and based on the general principles of crystallization for similar small organic molecules. These protocols are intended to serve as a starting point for process development and optimization.

Introduction

2-Hydroxybutanamide is a chiral molecule of interest in pharmaceutical and chemical synthesis. The isolation of a single enantiomer or the purification of the racemic mixture to a high degree of purity is often a critical step in its application. Crystallization is a powerful and widely used technique for the purification of chemical compounds. This document outlines protocols for three common crystallization methods: cooling crystallization, antisolvent crystallization, and melt crystallization. Additionally, a protocol for the chiral resolution of racemic **2-Hydroxybutanamide** via diastereomeric salt crystallization is provided.

Physicochemical Properties of 2-Hydroxybutanamide

Property	Value	Source
Molecular Formula	C4H9NO2	[1]
Molecular Weight	103.12 g/mol	[1]
CAS Number	1113-58-2	[1]
General Solubility	Soluble in water, ethanol, and acetone.	[1]

Crystallization Methods

Cooling Crystallization

Cooling crystallization is a widely used method that relies on the principle that the solubility of most solid compounds in a liquid solvent decreases as the temperature of the solution is lowered. By dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then cooling it, the solute will crystallize out of the solution.

Illustrative Solubility Data for Cooling Crystallization

The following table presents hypothetical solubility data for **2-Hydroxybutanamide** in various solvents at different temperatures to illustrate the principle of cooling crystallization.

Solvent	Solubility (g/100 mL) at 20°C	Solubility (g/100 mL) at 50°C
Water	15	45
Ethanol	25	70
Acetone	30	85

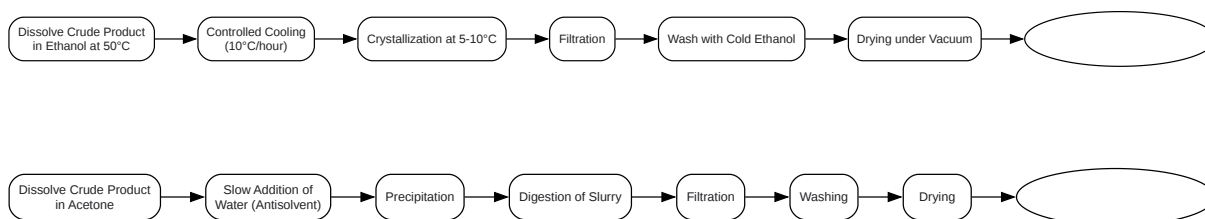
Experimental Protocol: Cooling Crystallization of **2-Hydroxybutanamide** from Ethanol

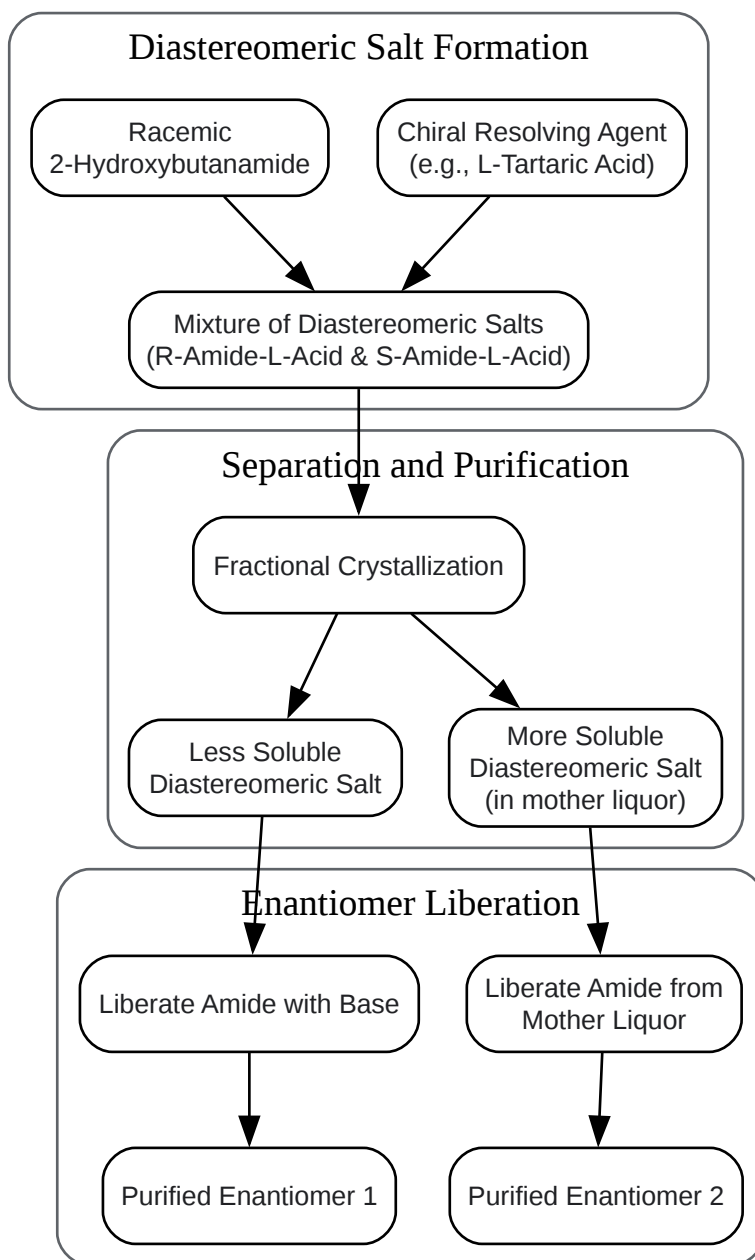
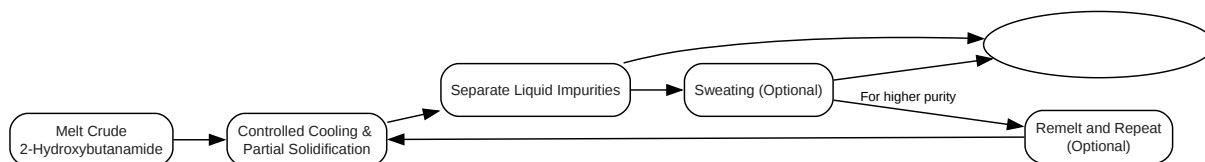
- **Dissolution:** In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve 70 g of crude **2-Hydroxybutanamide** in 100 mL of ethanol. Heat the mixture to 50°C with

continuous stirring until all the solid has dissolved.

- **Cooling:** Once a clear solution is obtained, gradually cool the solution at a controlled rate of 10°C per hour. Slower cooling rates generally lead to the formation of larger and purer crystals.
- **Crystallization:** As the solution cools, crystals of **2-Hydroxybutanamide** will start to form. Continue cooling the solution to 5-10°C to maximize the yield of the crystallized product.
- **Isolation:** Separate the crystals from the mother liquor by filtration using a Buchner funnel.
- **Washing:** Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities from the mother liquor.
- **Drying:** Dry the purified crystals in a vacuum oven at a temperature below their melting point to remove any residual solvent.

Workflow for Cooling Crystallization





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References

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
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